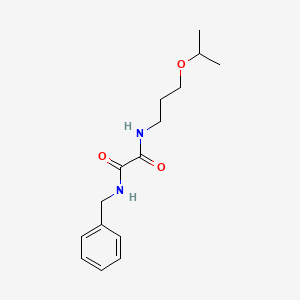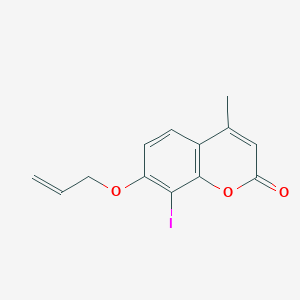
N-benzyl-N'-(3-isopropoxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N'-(3-isopropoxypropyl)ethanediamide, commonly known as BIPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIPPO belongs to the class of amides and has a molecular weight of 301.42 g/mol.
科学的研究の応用
BIPPO has shown promising results in various scientific research applications. One of the primary applications of BIPPO is in the field of medicinal chemistry, where it is used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. BIPPO has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes has been linked to the suppression of tumor growth and the prevention of neurodegenerative diseases.
作用機序
BIPPO exerts its biological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the condensation of chromatin structure, resulting in the repression of gene expression. Inhibition of HDAC enzymes by BIPPO leads to the hyperacetylation of histone proteins, resulting in the relaxation of chromatin structure and the activation of gene expression.
Biochemical and Physiological Effects
BIPPO has been shown to have various biochemical and physiological effects. Inhibition of HDAC enzymes by BIPPO has been linked to the induction of apoptosis in cancer cells, resulting in the suppression of tumor growth. BIPPO has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, BIPPO has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
BIPPO has several advantages and limitations for lab experiments. One of the primary advantages of BIPPO is its high potency and selectivity towards HDAC enzymes, which allows for the specific inhibition of gene expression. Additionally, BIPPO has low toxicity and is well-tolerated in animal models, making it a potential drug candidate for clinical trials. However, one of the limitations of BIPPO is its low solubility in water, which may limit its application in certain experiments.
将来の方向性
There are several future directions for the research and development of BIPPO. One potential direction is to explore the use of BIPPO as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to understand the molecular mechanisms underlying the biological effects of BIPPO. Finally, the development of more potent and selective HDAC inhibitors based on the structure of BIPPO may have potential applications in the treatment of various diseases.
合成法
BIPPO can be synthesized using a simple and straightforward method. The synthesis involves the reaction of N-benzyl-ethylenediamine with 3-isopropoxypropyl chloroformate in the presence of a base such as sodium carbonate. The reaction mixture is then stirred for several hours, and the resulting product is purified through column chromatography to obtain pure BIPPO.
特性
IUPAC Name |
N'-benzyl-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(2)20-10-6-9-16-14(18)15(19)17-11-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGBXQIZZQDUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)

![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)


![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4934030.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)
![4-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4934062.png)
![N-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B4934074.png)
